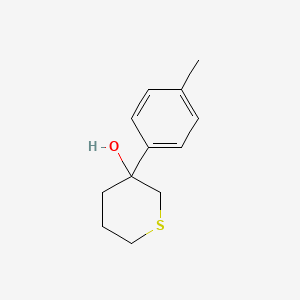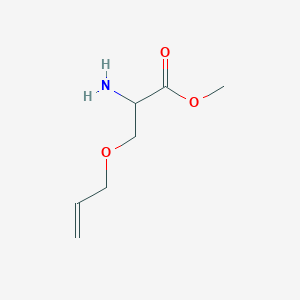![molecular formula C10H18O2 B13220900 {2-Oxaspiro[4.5]decan-3-yl}methanol](/img/structure/B13220900.png)
{2-Oxaspiro[4.5]decan-3-yl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-Oxaspiro[4.5]decan-3-yl}methanol is a chemical compound with the molecular formula C10H18O2. It is characterized by a spirocyclic structure, which includes an oxygen atom in the spiro ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-Oxaspiro[4.5]decan-3-yl}methanol can be achieved through several methods. One common approach involves the Prins/pinacol reaction, which utilizes aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials. This reaction is catalyzed by Lewis acids and proceeds through a cascade process to form the spirocyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
{2-Oxaspiro[4.5]decan-3-yl}methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group, forming {2-Oxaspiro[4.5]decan-3-one}.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or reduce any carbonyl groups present.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are typically used.
Substitution: Reagents like SOCl2 (Thionyl chloride) can be used for converting the hydroxyl group to a chloride, which can then undergo further substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield {2-Oxaspiro[4.5]decan-3-one}, while reduction can lead to various reduced spirocyclic compounds.
科学的研究の応用
{2-Oxaspiro[4.5]decan-3-yl}methanol has several applications in scientific research:
Biology: Its unique structure makes it a candidate for studying biological interactions and potential bioactive properties.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with specific therapeutic effects.
Industry: It can be used in the development of new materials with unique properties, such as polymers and resins.
作用機序
The mechanism of action of {2-Oxaspiro[4.5]decan-3-yl}methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and selectivity, leading to specific biological effects .
類似化合物との比較
Similar Compounds
{1-Oxaspiro[4.5]decan-2-yl}methanol: This compound has a similar spirocyclic structure but differs in the position of the oxygen atom and the hydroxyl group.
{2-Oxaspiro[4.5]decan-3-yl}methanamine: This compound features an amine group instead of a hydroxyl group, leading to different chemical properties and reactivity.
Uniqueness
{2-Oxaspiro[4.5]decan-3-yl}methanol is unique due to its specific spirocyclic structure and the presence of a hydroxyl group at the 3-position. This combination of features provides distinct reactivity and potential for diverse applications in various fields of research and industry.
特性
分子式 |
C10H18O2 |
|---|---|
分子量 |
170.25 g/mol |
IUPAC名 |
2-oxaspiro[4.5]decan-3-ylmethanol |
InChI |
InChI=1S/C10H18O2/c11-7-9-6-10(8-12-9)4-2-1-3-5-10/h9,11H,1-8H2 |
InChIキー |
QZUMAYPDPJRKMI-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(CC1)CC(OC2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13220825.png)
![3-(2-Aminoethyl)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13220829.png)
![2-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13220834.png)

![{1-[2-Amino-1-(2-methylphenyl)ethyl]cyclobutyl}methanol](/img/structure/B13220840.png)








